7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is a complex heterocyclic compound that belongs to the class of triazine derivatives
Preparation Methods
The synthesis of 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione typically involves multiple steps, starting from readily available starting materials. The synthetic routes often include:
N-Alkylation: This step involves the alkylation of hydantoins to introduce the necessary substituents.
Cyclization: The formation of the triazine ring through cyclization reactions under mild conditions.
Final Alkylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing microwave-assisted or solid-phase synthesis techniques to enhance reaction efficiency .
Chemical Reactions Analysis
7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Cycloaddition: The compound can participate in cycloaddition reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution .
Scientific Research Applications
7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity to protect crops.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar compounds to 7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione include other triazine derivatives such as:
1,2,4-Triazine: Known for its use in pharmaceuticals and agrochemicals.
1,3,5-Triazine: Commonly used in the production of resins and plastics.
Tetrazines: Explored for their applications in materials science and as bioorthogonal reagents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which differentiate it from other triazine derivatives .
Properties
IUPAC Name |
7-[(E)-but-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-6-7-8-21-13(23)11-12(20(5)15(21)24)17-14-19-18-10(9-22(11)14)16(2,3)4/h6-7H,8-9H2,1-5H3,(H,17,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBDHKAFWZNUFW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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